5,7,7-Trimethyloct-2-enoic acid 5,7,7-Trimethyloct-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 85187-12-8
VCID: VC16970537
InChI: InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

5,7,7-Trimethyloct-2-enoic acid

CAS No.: 85187-12-8

Cat. No.: VC16970537

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

5,7,7-Trimethyloct-2-enoic acid - 85187-12-8

Specification

CAS No. 85187-12-8
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name (E)-5,7,7-trimethyloct-2-enoic acid
Standard InChI InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+
Standard InChI Key PUKIIUAGWAFYPN-FNORWQNLSA-N
Isomeric SMILES CC(C/C=C/C(=O)O)CC(C)(C)C
Canonical SMILES CC(CC=CC(=O)O)CC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 5,7,7-trimethyloct-2-enoic acid, reflecting its carbon skeleton and substituent positions. The structure consists of an eight-carbon chain (oct-) with a double bond at the second position (2-enoic acid) and three methyl groups at the 5th, 7th, and 7th positions (Figure 1). This arrangement creates steric hindrance around the double bond and carboxylic acid group, influencing its reactivity and intermolecular interactions .

Key Structural Attributes:

  • Double bond position: The trans configuration at C2–C3 (common in α,β-unsaturated acids) enhances conjugation with the carboxylic acid group, affecting acidity and stability.

  • Branching: Methyl groups at C5 and C7 introduce steric effects, potentially reducing crystallization tendencies and increasing solubility in nonpolar solvents .

Physicochemical Properties

Basic Physical Parameters

Table 1 summarizes critical physicochemical properties derived from experimental and computational studies .

Table 1: Physicochemical Properties of 5,7,7-Trimethyloct-2-enoic Acid

PropertyValue
Molecular weight184.279 g/mol
Density0.927 g/cm³
Boiling point277.4°C at 760 mmHg
Flash point183.8°C
PSA (Polar Surface Area)37.3 Ų
LogP (Partition coefficient)3.09

Interpretative Analysis:

  • Boiling point: The high boiling point (277.4°C) reflects strong intermolecular hydrogen bonding via the carboxylic acid group and van der Waals interactions from the branched alkyl chain .

  • LogP: A value of 3.09 indicates moderate lipophilicity, suggesting preferential partitioning into lipid membranes or organic phases .

Synthesis and Production

Synthetic Routes

  • Knoevenagel condensation: Reaction of aldehydes with malonic acid derivatives.

  • Wittig reaction: Formation of the double bond using phosphonium ylides.

Hypothetically, a retrosynthetic approach could involve:

  • Starting with 5,7,7-trimethyloct-2-enal, followed by oxidation to the carboxylic acid.

  • Employing branched-chain precursors to install methyl groups at C5 and C7.

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC with C18 columns and UV detection (λ = 210–220 nm) is suitable for separation, as demonstrated for structurally related compounds in Kakadu plum extracts .

  • Retention time: Estimated at 10–15 minutes under gradient elution (acetonitrile/water with 0.1% formic acid) .

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization (e.g., methylation or silylation) would enhance volatility for GC-MS analysis.

  • Characteristic fragments would include m/z 60 (carboxylic acid moiety) and m/z 85 (allylic cleavage products) .

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